3-Bromo-5-methyl-1H-pyrazolo[3,4-b]pyridine
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C7H6BrN3 |
|---|---|
Molekulargewicht |
212.05 g/mol |
IUPAC-Name |
3-bromo-5-methyl-2H-pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C7H6BrN3/c1-4-2-5-6(8)10-11-7(5)9-3-4/h2-3H,1H3,(H,9,10,11) |
InChI-Schlüssel |
RVXQVJKWIGQRNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(NN=C2N=C1)Br |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Cyclocondensation of Pyrazole and Pyridine Precursors
The most common approach involves constructing the pyridine ring onto a preexisting pyrazole scaffold. For example, 3-aminopyrazole derivatives react with 1,3-CCC-biselectrophiles (e.g., diketones or α,β-unsaturated ketones) to form the pyridine ring via nucleophilic attack and dehydration. Adapting this method, 5-methyl-1H-pyrazolo[3,4-b]pyridine can be synthesized using 3-amino-5-methylpyrazole and acetylacetone, followed by bromination at position 3 (Figure 1).
Mechanistic Insight :
Halogenation of Preformed Pyrazolo[3,4-b]pyridines
Direct bromination of 5-methyl-1H-pyrazolo[3,4-b]pyridine offers a straightforward route. In a protocol adapted from, 5-methyl-1H-pyrazolo[3,4-b]pyridine is treated with iodine monochloride () in dimethylformamide (DMF) at 40°C for 24 hours, achieving 89% bromination at position 3.
Optimized Conditions :
-
Solvent : DMF or 1,4-dioxane.
-
Base : Potassium hydroxide () or sodium hydroxide ().
-
Temperature : 40–60°C.
Patent-Based Methodologies
Hydroxylamine-Mediated Cyclization (CN105801574A)
A Chinese patent describes the synthesis of 1H-pyrazolo[3,4-b]pyridines from 2-chloro-3-pyridinecarboxaldehyde and hydroxylamine hydrochloride in DMF. For 3-bromo-5-methyl derivatives:
-
Introduce a methyl group at position 5 via alkylation of the pyridine precursor.
-
Perform cyclization with hydroxylamine hydrochloride () and triethylamine.
-
Brominate using in chloroform.
Key Data :
| Step | Reagents | Yield |
|---|---|---|
| Cyclization | , DMF | 85% |
| Bromination | , CHCl₃ | 78% |
Comparative Analysis of Methods
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-Brom-5-methyl-1H-pyrazolo[3,4-b]pyridin unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Das Bromatom an der 3-Position kann unter geeigneten Bedingungen durch andere Nukleophile substituiert werden.
Oxidation und Reduktion: Die Verbindung kann Oxidations- und Reduktionsreaktionen unterliegen, obwohl diese weniger häufig sind.
Kupplungsreaktionen: Sie kann an Kupplungsreaktionen teilnehmen, wie z. B. Suzuki-Miyaura- und Heck-Reaktionen, um komplexere Strukturen zu bilden.
Häufige Reagenzien und Bedingungen
Nukleophile: Für Substitutionsreaktionen sind häufige Nukleophile Amine, Thiole und Alkoxide.
Katalysatoren: Palladiumkatalysatoren werden häufig in Kupplungsreaktionen verwendet.
Lösungsmittel: Organische Lösungsmittel wie Dichlormethan, Ethanol und Chloroform werden häufig verwendet.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise würde die Substitution mit einem Aminnukleophil ein amino-substituiertes Pyrazolopyridin ergeben .
Wissenschaftliche Forschungsanwendungen
5. Wirkmechanismus
Der Wirkmechanismus von 3-Brom-5-methyl-1H-pyrazolo[3,4-b]pyridin beinhaltet die Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Kinasen. Die Verbindung bindet an das aktive Zentrum der Kinase und hemmt deren Aktivität. Diese Hemmung kann zur Unterdrückung der Zellproliferation und Induktion von Apoptose in Krebszellen führen. Die beteiligten molekularen Pfade umfassen die Ras/Erk-, PLC-γ- und PI3K/Akt-Pfade.
Wirkmechanismus
The mechanism of action of 3-Bromo-5-methyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells. The molecular pathways involved include the Ras/Erk, PLC-γ, and PI3K/Akt pathways .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Halogen-Substituted Pyrazolo[3,4-b]pyridines
5-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine
- Structure : Chlorine at position 3, bromine at position 5.
- Properties : Molecular weight 232.46, log P = 2.5, higher hydrophobicity compared to the methyl-substituted derivative. Demonstrates enhanced reactivity in nucleophilic substitutions due to electron-withdrawing halogens .
- Applications : Serves as a precursor for synthesizing triazole hybrids with antibacterial activity (MIC: 0.5 μg/mL against S. aureus) .
5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine
- Structure : Iodine at position 3, bromine at position 5.
- Properties: Higher molecular weight (323.92) and polarizability due to iodine. Used in Sonogashira couplings to generate luminescent materials .
4-Bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
- Structure : Trifluoromethyl group at position 3, bromine at position 3.
- Properties : The trifluoromethyl group increases metabolic stability and bioavailability. Explored in kinase inhibitors for cancer therapy .
Methyl- and Alkyl-Substituted Derivatives
3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-amine
3-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine
- Structure : Tetrahydro-2H-pyran protection at N1, bromine at position 3, chlorine at position 5.
- Properties : Molecular weight 316.58, log P = -0.51. The protecting group enhances solubility for solution-phase synthesis .
Ester-Functionalized Derivatives
Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
- Structure : Ethyl ester at position 3, bromine at position 5.
- Properties : Molecular weight 270.08, log P ≈ 2.1. A key intermediate for synthesizing carboxamide derivatives via hydrolysis .
Biologische Aktivität
3-Bromo-5-methyl-1H-pyrazolo[3,4-b]pyridine is a compound that has garnered attention for its potential biological activities, particularly as a scaffold for medicinal chemistry applications. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological properties, and relevant research findings.
The primary target of this compound is Tropomyosin receptor kinases (TRKs) . These kinases play a crucial role in cell proliferation and differentiation. The compound inhibits TRK activity, which subsequently affects downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt.
Biochemical Pathways
When TRKs are activated, they undergo phosphorylation within their intramembrane kinase domain. This activation leads to signal transduction that promotes cell growth and survival. By inhibiting TRKs, this compound can disrupt these pathways, leading to reduced cell proliferation.
Pharmacological Properties
The pharmacokinetics of derivatives of this compound have shown promising results. For instance, one derivative demonstrated good plasma stability and minimal inhibitory effects on cytochrome P450 isoforms, except for CYP2C9. This suggests a favorable profile for therapeutic applications.
Biological Activities
Research has indicated that this compound exhibits various biological activities:
- Anticancer Activity : The compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies have shown significant antiproliferative effects against several cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) .
- Microtubule Destabilization : In studies involving microtubule assembly inhibition, certain pyrazolo derivatives have been shown to act as microtubule-destabilizing agents at concentrations around 20 µM .
- Apoptosis Induction : The compound has been linked to apoptosis induction in cancer cells. For example, specific derivatives enhanced caspase-3 activity significantly at certain concentrations, indicating their potential as pro-apoptotic agents .
Case Studies
Several studies have highlighted the efficacy of pyrazolo derivatives:
- Inhibition of TRK Activity : A study reported that certain derivatives exhibited low nanomolar inhibitory activities against TRKA/B/C with IC50 values ranging from 1.6 nM to 2.9 nM. This suggests a strong potential for these compounds in treating cancers associated with TRK overexpression .
- Cell Cycle Analysis : Research involving cell cycle analysis showed that specific compounds derived from this scaffold could effectively induce cell cycle arrest in cancer cells at low concentrations (2.5 µM), demonstrating their potential utility in cancer therapy .
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for preparing 3-Bromo-5-methyl-1H-pyrazolo[3,4-b]pyridine, and how do reaction conditions influence yield and purity?
The synthesis typically involves cyclization or halogenation strategies. For example, pyrazolo[3,4-b]pyridine derivatives can be synthesized via ring-closing reactions using hydroxylamine hydrochloride in dimethylformamide (DMF) as a solvent, with careful control of temperature and catalyst choice to optimize regioselectivity . Bromination steps may employ KOH as a base to facilitate nucleophilic substitution, as seen in analogous pyrazolo[3,4-b]pyridine brominations . Purification often involves column chromatography or recrystallization to achieve >95% purity, as demonstrated in multi-step syntheses of related brominated pyrazoles .
Q. How can spectroscopic techniques (NMR, IR, MS) be effectively utilized to characterize the structure of this compound and its intermediates?
- ¹H/¹³C NMR : The methyl group at position 5 appears as a singlet (~δ 2.5 ppm), while the bromine at position 3 deshields adjacent protons, causing splitting patterns in aromatic regions (δ 7.5-8.5 ppm). 2D NMR (COSY, HSQC) confirms connectivity .
- IR : Stretching vibrations for C-Br (~550 cm⁻¹) and aromatic C-H (~3100 cm⁻¹) are diagnostic.
- MS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 213) and isotopic patterns (²⁹Br/⁸¹Br) confirm the bromine substituent .
Advanced Research Questions
Q. What are the key challenges in achieving regioselectivity during the bromination of pyrazolo[3,4-b]pyridine derivatives, and how can these be mitigated?
Competing bromination at positions 3, 5, or 6 can arise due to electron density variations. Regioselectivity is improved by:
- Directing groups : Methyl groups at position 5 may sterically hinder undesired sites.
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor electrophilic substitution at electron-rich positions .
- Catalysts : Lewis acids like FeCl₃ can direct bromine to specific positions, as shown in analogous heterocycles .
Q. How do steric and electronic effects of the 5-methyl and 3-bromo substituents influence the reactivity of this compound in cross-coupling reactions?
- Steric effects : The 5-methyl group may hinder coupling at adjacent positions, favoring reactions at the 3-bromo site.
- Electronic effects : Bromine acts as a leaving group in Suzuki-Miyaura couplings, while the methyl group donates electrons, stabilizing intermediates. Pd-catalyzed couplings (e.g., with arylboronic acids) proceed efficiently at 80-100°C in toluene/EtOH mixtures, as demonstrated for similar pyrazolo[3,4-b]pyridines .
Q. In the context of structure-activity relationship (SAR) studies, what strategies are employed to modify the pyrazolo[3,4-b]pyridine scaffold to enhance biological activity while maintaining solubility?
- Substituent variation : Introducing hydrophilic groups (e.g., -OH, -NH₂) at position 6 improves aqueous solubility without compromising activity .
- Bioisosteric replacement : Replacing bromine with iodine or chlorine alters pharmacokinetics while retaining target affinity, as seen in nitrification inhibitors .
- Prodrug approaches : THP-protected derivatives (e.g., 1-(tetrahydro-2H-pyran-2-yl)) enhance metabolic stability .
Q. What computational methods (e.g., DFT, molecular docking) are recommended to predict the electronic properties and binding affinities of this compound derivatives?
- DFT : Calculates HOMO-LUMO gaps to assess reactivity. For example, methyl groups lower the energy gap, increasing electrophilicity .
- Molecular docking : Simulates interactions with biological targets (e.g., kinases) using AutoDock Vina. Docking scores correlate with experimental IC₅₀ values for anticancer activity .
- MD simulations : Evaluate solvation effects and stability of protein-ligand complexes over 100-ns trajectories .
Q. How can contradictions in reported biological activity data for pyrazolo[3,4-b]pyridine derivatives be systematically analyzed to identify structural or experimental variables?
- Structural variables : Compare substituent patterns (e.g., 3-bromo vs. 5-bromo isomers) using cheminformatics tools like KNIME .
- Assay conditions : Control for pH, serum proteins, and cell lines (e.g., HepG2 vs. MCF-7 discrepancies) .
- Purity verification : Use HPLC-MS to rule out impurities >0.5% that may skew activity data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
